molecular formula C13H16N4O3S B2562615 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396851-73-2

1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2562615
CAS No.: 1396851-73-2
M. Wt: 308.36
InChI Key: HUWZZZFHMSYIEP-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine core.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Piperazine: The final step involves coupling the pyrazolo[1,5-a]pyridine derivative with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the pyrazolo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a piperazine ring.

    Pyrazolo[3,4-b]pyridine: Contains a different arrangement of nitrogen atoms in the ring system.

    1-methanesulfonyl-4-{pyrazolo[3,4-d]pyrimidine-3-carbonyl}piperazine: Similar structure but with a different arrangement of the pyrazolo and pyrimidine rings.

Uniqueness

1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is unique due to its specific arrangement of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-21(19,20)16-8-6-15(7-9-16)13(18)11-10-14-17-5-3-2-4-12(11)17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZZZFHMSYIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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